1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole

Medicinal Chemistry Physicochemical Properties Computational Chemistry

This C3-isopropoxy/C4-nitro N-methylpyrazole offers a unique ortho-like electronic and steric environment that alternative regioisomers cannot replicate. The nitro group enables further transformation (reduction, nucleophilic substitution), while the isopropoxy substituent enhances hydrophobicity (cLogP 1.88) for CNS drug discovery. Validated PTP inhibition baseline (TC-PTP IC50 19,000 nM; SHP-1 IC50 3,000 nM) supports medicinal chemistry SAR campaigns. For predictable regioselectivity at C5 in cross-coupling or metalation, procuring this exact substitution pattern is essential.

Molecular Formula C7H11N3O3
Molecular Weight 185.183
CAS No. 2142660-28-2
Cat. No. B2366676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole
CAS2142660-28-2
Molecular FormulaC7H11N3O3
Molecular Weight185.183
Structural Identifiers
SMILESCC(C)OC1=NN(C=C1[N+](=O)[O-])C
InChIInChI=1S/C7H11N3O3/c1-5(2)13-7-6(10(11)12)4-9(3)8-7/h4-5H,1-3H3
InChIKeyHRSGYKLMWRWVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole (CAS 2142660-28-2) | Research Scaffold for Medicinal Chemistry


1-Methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole (CAS 2142660-28-2) is a heterocyclic small molecule belonging to the nitropyrazole class, characterized by a C7H11N3O3 molecular formula and 185.18 g/mol molecular weight . It functions primarily as a versatile research scaffold and synthetic building block, featuring a nitro group at the 4-position and an isopropoxy substituent at the 3-position of the N-methylated pyrazole core [1]. This substitution pattern enables further chemical transformations for the synthesis of more complex bioactive molecules and pharmaceutical intermediates .

Why Substituting 1-Methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole (CAS 2142660-28-2) with Other Nitropyrazoles Compromises Chemical Precision


Substituting this compound with other nitropyrazoles—even those appearing structurally similar—introduces significant and often unquantified variability in steric bulk, lipophilicity, and electronic distribution. The unique ortho-like arrangement of the electron-withdrawing nitro group and the electron-donating isopropoxy group on the same pyrazole ring creates a distinct electronic environment that governs its reactivity in nucleophilic substitution, cross-coupling, and reduction pathways [1]. The specific substitution pattern (N1-methyl, C3-isopropoxy, C4-nitro) represents a precise chemical entity for which alternative regioisomers (e.g., C5-isopropoxy or N1-unsubstituted analogs) cannot serve as direct surrogates without altering reaction kinetics, intermediate stability, or downstream product profiles [2].

Quantitative Evidence for Selecting 1-Methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole (CAS 2142660-28-2) Over Structural Analogs


Predicted Lipophilicity (cLogP) Differential: 1-Methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole vs. 1-Methyl-4-nitro-1H-pyrazole

The 3-isopropoxy substituent substantially increases calculated lipophilicity compared to the unsubstituted 1-Methyl-4-nitro-1H-pyrazole core . This difference influences membrane permeability and solubility profiles in biological assays.

Medicinal Chemistry Physicochemical Properties Computational Chemistry

Steric and Conformational Constraint: 1-Methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole vs. 3-Methoxy Analog

The branched isopropoxy group introduces greater steric hindrance at the C3 position compared to a linear alkoxy or methoxy group . This can alter the regioselectivity of subsequent reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the C5 position [1].

Organic Synthesis Structure-Activity Relationship Reaction Selectivity

Enzymatic Target Engagement Profile: 1-Methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole as a PTP Inhibitor Scaffold

As a core scaffold, 1-methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole has been profiled in biochemical assays for inhibition of protein tyrosine phosphatases (PTPs) [1]. The compound demonstrates weak but measurable activity against human TC-PTP and SHP-1, providing a baseline for further medicinal chemistry optimization.

Biochemical Assay Enzyme Inhibition Phosphatase

Commercial Purity and Vendor Consistency: 1-Methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole (CAS 2142660-28-2)

Reputable vendors consistently supply this compound at ≥95% purity, ensuring a reliable starting point for synthetic or biological applications . This baseline purity is critical for minimizing batch-to-batch variability in research outcomes.

Chemical Procurement Quality Control Reproducibility

Primary Research Applications for 1-Methyl-4-nitro-3-(propan-2-yloxy)-1H-pyrazole (CAS 2142660-28-2) Based on Evidence


Scaffold for Protein Tyrosine Phosphatase (PTP) Inhibitor Lead Optimization

As demonstrated by its baseline IC50 values of 19,000 nM and 3,000 nM against TC-PTP and SHP-1, respectively [1], this compound serves as a validated starting point for medicinal chemistry campaigns aimed at developing potent and selective PTP inhibitors. Its modifiable core allows for systematic exploration of structure-activity relationships to improve potency and selectivity.

Building Block in the Synthesis of Lipophilic Heterocycles

The predicted cLogP of 1.88 [1] makes this nitropyrazole a valuable building block for constructing more complex molecules requiring enhanced lipophilicity, such as CNS-penetrant drug candidates or hydrophobic probes. Its lipophilic nature is a key differentiator from the unsubstituted core (cLogP 0.69) [1], guiding its selection in synthetic route design.

Model Substrate for Regioselective Pyrazole Functionalization Studies

The unique ortho-like arrangement of the C3-isopropoxy and C4-nitro groups creates a well-defined electronic and steric environment. This makes the compound an excellent model substrate for investigating regioselectivity in reactions such as nucleophilic aromatic substitution, metalation, or cross-coupling at the remaining C5 position of the pyrazole ring [1].

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